3-Iodo-6-methoxy-4-methyl-1H-indazole
Overview
Description
3-Iodo-6-methoxy-4-methyl-1H-indazole is a synthetic compound that belongs to the indazole family. It is a potent and selective agonist of the cannabinoid receptor CB1. This compound has gained significant attention in the scientific research community due to its potential therapeutic applications in various diseases.
Mechanism Of Action
3-Iodo-6-methoxy-4-methyl-1H-indazole acts as a potent and selective agonist of the cannabinoid receptor CB1. It binds to the CB1 receptor and activates it, leading to a cascade of downstream signaling events. This activation of the CB1 receptor leads to the release of neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood, pain, and inflammation.
Biochemical And Physiological Effects
3-Iodo-6-methoxy-4-methyl-1H-indazole has been shown to have various biochemical and physiological effects. It has been demonstrated to have anti-inflammatory and analgesic effects by reducing the production of pro-inflammatory cytokines and inhibiting the activation of inflammatory cells. This compound has also been shown to have neuroprotective effects by reducing neuronal damage and promoting neuronal survival. Additionally, it has been shown to have anxiolytic and antidepressant effects by modulating the release of neurotransmitters involved in mood regulation.
Advantages And Limitations For Lab Experiments
One of the advantages of using 3-Iodo-6-methoxy-4-methyl-1H-indazole in lab experiments is its selectivity for the CB1 receptor. This allows for precise targeting of the receptor and reduces the risk of off-target effects. However, one limitation of this compound is its poor solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for the study of 3-Iodo-6-methoxy-4-methyl-1H-indazole. One area of research is the potential use of this compound in the treatment of addiction. It has been shown to have a modulatory effect on the reward pathway involved in addiction, making it a promising candidate for further study. Another area of research is the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective effects, making it a potential therapeutic agent for these diseases. Additionally, further studies are needed to investigate the safety and efficacy of this compound in various experimental settings.
Conclusion
In conclusion, 3-Iodo-6-methoxy-4-methyl-1H-indazole is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. It acts as a potent and selective agonist of the CB1 receptor and has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. While there are some limitations to its use in lab experiments, it has several potential future directions for research, including its use in the treatment of addiction and neurodegenerative diseases.
Scientific Research Applications
3-Iodo-6-methoxy-4-methyl-1H-indazole has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. This compound has also been studied for its potential use in the treatment of anxiety, depression, and addiction.
properties
IUPAC Name |
3-iodo-6-methoxy-4-methyl-2H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IN2O/c1-5-3-6(13-2)4-7-8(5)9(10)12-11-7/h3-4H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNLZEJMICNYQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=NNC(=C12)I)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646483 | |
Record name | 3-Iodo-6-methoxy-4-methyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-6-methoxy-4-methyl-1H-indazole | |
CAS RN |
885521-45-9 | |
Record name | 3-Iodo-6-methoxy-4-methyl-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885521-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodo-6-methoxy-4-methyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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